2-(Dibutylamino)hexadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibutylamino)hexadecan-1-ol is a chemical compound with the molecular formula C22H47NO. It is a long-chain fatty alcohol with a dibutylamino group attached to the second carbon atom. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)hexadecan-1-ol typically involves the reaction of hexadecan-1-ol with dibutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Hexadecan-1-ol+Dibutylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Dibutylamino)hexadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecanone or hexadecanoic acid.
Reduction: Formation of dibutylaminohexadecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Dibutylamino)hexadecan-1-ol has several applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics, detergents, and other products.
Mechanism of Action
The mechanism of action of 2-(Dibutylamino)hexadecan-1-ol involves its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their properties and affecting membrane fluidity and permeability. This interaction is mediated by the hydrophobic alkyl chain and the hydrophilic dibutylamino group, which allows the compound to interact with both hydrophobic and hydrophilic regions of the membrane.
Comparison with Similar Compounds
Similar Compounds
Hexadecan-1-ol: A long-chain fatty alcohol without the dibutylamino group.
Octadecan-1-ol: Similar to hexadecan-1-ol but with an additional two carbon atoms in the alkyl chain.
Cetyltrimethylammonium bromide (CTAB): A surfactant with a quaternary ammonium group instead of a dibutylamino group.
Uniqueness
2-(Dibutylamino)hexadecan-1-ol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s surfactant properties and allows for specific interactions with lipid membranes, making it valuable in various applications.
Properties
CAS No. |
918817-86-4 |
---|---|
Molecular Formula |
C24H51NO |
Molecular Weight |
369.7 g/mol |
IUPAC Name |
2-(dibutylamino)hexadecan-1-ol |
InChI |
InChI=1S/C24H51NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-24(23-26)25(21-8-5-2)22-9-6-3/h24,26H,4-23H2,1-3H3 |
InChI Key |
BMIRNPGGOJAGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.